8-Methyloctahydroindolizin-1-ol
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Overview
Description
8-Methyloctahydroindolizin-1-ol is a chemical compound with the molecular formula C9H17NO It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyloctahydroindolizin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclohexanone derivative, followed by reduction and cyclization steps. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization is facilitated by acidic or basic catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
8-Methyloctahydroindolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
8-Methyloctahydroindolizin-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methyloctahydroindolizin-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-Methyloctahydroindolizin-8-ol: A closely related compound with similar structural features.
Indolizine: The parent compound of 8-Methyloctahydroindolizin-1-ol, known for its diverse chemical properties.
Octahydroindolizin-1-ol: Another derivative of indolizine with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
8-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-ol |
InChI |
InChI=1S/C9H17NO/c1-7-3-2-5-10-6-4-8(11)9(7)10/h7-9,11H,2-6H2,1H3 |
InChI Key |
DEVRGCDHTUSUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2C1C(CC2)O |
Origin of Product |
United States |
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